4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable diketone or diester to form the spiro[indole-pyrrole] core.
Functionalization: Introduction of the hydroxy, methoxyethyl, and benzoyl groups through selective reactions such as Friedel-Crafts acylation, alkylation, and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl and prop-2-en-1-yl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions such as nucleophilic substitution with alkyl halides or electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Similar in structure but with variations in functional groups.
Spiro[indole-pyrrole] derivatives: Compounds with similar spiro structures but different substituents.
Uniqueness
The uniqueness of 4’-hydroxy-1’-(2-methoxyethyl)-3’-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O6 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(4'E)-4'-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1'-(2-methoxyethyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C28H28N2O6/c1-5-13-29-21-10-8-7-9-20(21)28(27(29)34)23(25(32)26(33)30(28)14-16-35-4)24(31)19-11-12-22(18(3)17-19)36-15-6-2/h5-12,17,31H,1-2,13-16H2,3-4H3/b24-23- |
InChI Key |
IFXMVNHYAZYZPY-VHXPQNKSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCOC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCOC)O)OCC=C |
Origin of Product |
United States |
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